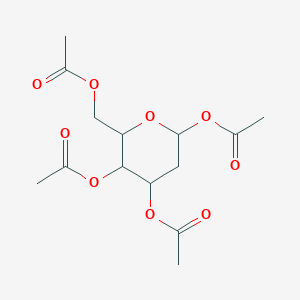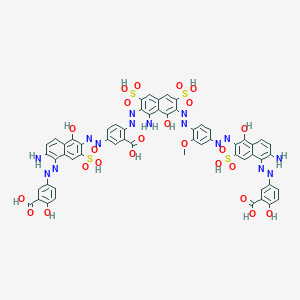
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt, also known as BPDS, is a water-soluble compound that has been widely used in scientific research. BPDS is a derivative of biphenyl and is commonly used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt is a fluorescent probe that binds to metal ions. When this compound binds to a metal ion, it undergoes a conformational change, which results in a change in its fluorescence properties. The change in fluorescence can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt has several advantages for lab experiments. It is a water-soluble compound that can be easily dissolved in aqueous solutions. It is also a highly sensitive fluorescent probe that can detect metal ions at low concentrations. However, this compound has some limitations. It is not selective for specific metal ions and can bind to a wide range of metal ions. Additionally, this compound can be affected by pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt has several potential future directions for scientific research. It can be used for the development of new fluorescent probes for the detection of metal ions. This compound can also be modified to improve its selectivity for specific metal ions. Additionally, this compound can be used for the study of protein-ligand interactions and for the development of new drugs that target metalloproteins.
Conclusion:
In conclusion, this compound, is a water-soluble compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It has several advantages for lab experiments, including its high sensitivity and water solubility, but also has some limitations, such as its lack of selectivity for specific metal ions. This compound has several potential future directions for scientific research, including the development of new fluorescent probes and the study of protein-ligand interactions.
Métodos De Síntesis
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt can be synthesized by the reaction of biphenyl-4,4'-disulfonyl chloride with potassium hydroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 70-80°C. The resulting product is then purified by recrystallization from water.
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-4,4'-disulfonic acid, dipotassium salt has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It has been used to detect metal ions such as zinc, copper, and cadmium, as well as for the determination of metal ion binding constants. This compound has also been used as a probe for the study of protein structure and function.
Propiedades
| 15807-67-7 | |
Fórmula molecular |
C12H8KO6S2- |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
potassium;4-(4-sulfonatophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O6S2.K/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;/h1-8H,(H,13,14,15)(H,16,17,18);/q;+1/p-2 |
Clave InChI |
NWTCBURZKVULCE-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Números CAS relacionados |
5314-37-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)





![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)



![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)



